molecular formula C8H6ClNO B1420799 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol CAS No. 1203499-62-0

3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol

Cat. No. B1420799
M. Wt: 167.59 g/mol
InChI Key: MBJUURQWRLDNBQ-UHFFFAOYSA-N
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Description

“3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol” is a chemical compound with the empirical formula C8H6ClNO . It has a molecular weight of 167.59 . The compound is part of the Halogenated Heterocycles category .


Molecular Structure Analysis

The SMILES string of “3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol” is OCC#Cc1cnccc1Cl . This notation provides a way to represent the structure of the molecule in a text format.


Physical And Chemical Properties Analysis

“3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Supramolecular Structures

The molecule 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate demonstrates a very polarized molecular-electronic structure. It forms a supramolecular structure with a combination of hard N-H···N hydrogen bonds and soft C-H···N hydrogen bonds, creating a molecular column. This structure is stabilized by aromatic π-π stackings and short Cl···Cl contacts, creating a hydrophilic tube where water molecules are fixed by various hydrogen bonds. This study aids in understanding the influence of hydrogen bonding on patterns of base pairing and molecular packing in aminopyrimidine structures, which can be relevant to nucleic acid structures and functions (Cheng, Liu, Wu, & Guo, 2011).

Phosphorescence and Acid-Base Vapor Stimulation

Novel positional isomers related to 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol exhibit different phosphorescent colors and quantum yields. Interestingly, these isomers also show reversible phosphorescent color switching in response to acid-base vapor stimuli. This finding provides a promising approach for synthesizing organic materials and developing dynamic functional materials with reversible phosphorescence based on external stimuli (Li & Yong, 2019).

Electronic and Optical Properties

The electronic and optical properties, including second and third order nonlinear optical properties of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, were assessed using a computational approach. The material exhibits significant properties that suggest potential applications in optoelectronic device fabrications (Shkir et al., 2018).

Antimicrobial and Antiviral Activities

The synthesized compound 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide showed good fungicidal and antiviral activities against tobacco mosaic virus, indicating its potential in biological applications (Li et al., 2015).

Apoptosis Induction and Potential Anticancer Agents

Compounds related to 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol were identified as novel apoptosis inducers through high-throughput screening assays. These compounds demonstrated good activity against several breast and colorectal cancer cell lines, suggesting their potential as anticancer agents (Zhang et al., 2005).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, which indicates it may be harmful if swallowed . The compound is sold “as-is” without any warranty of fitness for a particular purpose .

properties

IUPAC Name

3-(4-chloropyridin-3-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-3-4-10-6-7(8)2-1-5-11/h3-4,6,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJUURQWRLDNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673569
Record name 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol

CAS RN

1203499-62-0
Record name 3-(4-Chloro-3-pyridinyl)-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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